2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of an amino group, a diiodo-substituted imidazole ring, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the iodination of an imidazole derivative followed by the introduction of the amino and methylpropanoic acid groups. The reaction conditions often require the use of iodine or iodinating agents under controlled temperature and pH conditions to ensure selective iodination at the desired positions on the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction parameters. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diiodo-imidazole moiety can bind to active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
Uniqueness
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both amino and methylpropanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9I2N3O2 |
---|---|
Molecular Weight |
420.97 g/mol |
IUPAC Name |
2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H9I2N3O2/c1-7(10,6(13)14)2-12-3-11-4(8)5(12)9/h3H,2,10H2,1H3,(H,13,14) |
InChI Key |
RFDCHMRNEONAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=C1I)I)(C(=O)O)N |
Origin of Product |
United States |
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